



# Creating Alarin Knockout Mouse Models: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

Alarin is a 25-amino acid neuropeptide that belongs to the galanin family of peptides. It is produced from the galanin-like peptide (GALP) gene through alternative splicing.[1][2][3] Alarin is expressed in the central nervous system and various peripheral tissues and is implicated in a range of physiological processes, including feeding behavior, energy homeostasis, glucose metabolism, and reproduction.[4][5] Unlike other members of the galanin family, alarin's effects are not mediated by the known galanin receptors, and its specific receptor remains to be identified.[4] The creation of Alarin knockout mouse models is a critical step in elucidating its physiological functions and its potential as a therapeutic target.

This document provides detailed application notes and protocols for the generation and characterization of **Alarin** knockout mouse models.

# **Phenotypic Summary of Alarin Deficiency**

Since **Alarin** is a splice variant of the GALP gene, a knockout of the GALP gene results in a deficiency of both GALP and **Alarin**.[1][6] Studies on GALP knockout (KO) mice reveal a subtle metabolic phenotype under standard conditions, which becomes more pronounced under metabolic challenges.[6][7]

## **Metabolic Phenotype**



Under a standard chow diet, GALP KO mice are largely indistinguishable from their wild-type (WT) littermates in terms of growth, body weight, and food and water consumption.[6][7] However, when challenged with a high-fat diet, both male and female GALP KO mice gain significantly less weight than WT controls, despite similar food intake.[6] Furthermore, male GALP KO mice show reduced food consumption during refeeding after a fast.[7]

Parameter	Genotype	Condition	Observatio n	Fold Change/Per centage Difference	Reference
Body Weight Gain	WT vs. GALP KO	6 weeks High-Fat Diet	GALP KO mice gained 2-3 grams less than WT mice.	~25-30% less weight gain	[6]
Food Intake	WT vs. GALP KO (male)	Refeeding after fast	GALP KO mice consumed less food than WT controls.	Statistically significant reduction (P < 0.01)	[7]
Food Intake	WT vs. GALP KO	High-Fat Diet	Equal amounts of food consumed by both genotypes.	No significant difference	[6]

## **Reproductive Phenotype**

Intracerebroventricular administration of **alarin** in male mice has been shown to increase luteinizing hormone (LH) levels, an effect dependent on gonadotropin-releasing hormone (GnRH) signaling.[8] Studies in female mice also show that GALP stimulates LH release via GnRH.[8] While direct reproductive data from GALP KO mice is limited in the initial studies, the



role of **alarin** and GALP in regulating reproductive hormones suggests that a knockout model would be a valuable tool for investigating reproductive physiology.

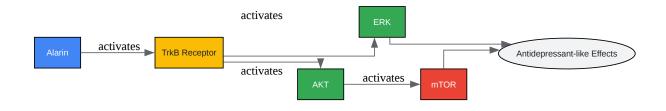
Parameter	Treatment	Observation	Reference
Luteinizing Hormone (LH) Levels	Alarin injection (i.c.v.) in male mice	Significant increase in LH levels.	[8]
Luteinizing Hormone (LH) Levels	GALP infusion (i.c.v.) in female mice	Stimulation of LH release.	[8]

# **Signaling Pathways Involving Alarin**

**Alarin** has been shown to activate several key signaling pathways, which are critical to its physiological effects. Understanding these pathways is essential for interpreting the phenotype of an **Alarin** knockout mouse.

## **TrkB-mTOR Signaling Pathway**

In the context of depression-like behaviors, **alarin** has been demonstrated to exert its effects through the Tropomyosin receptor kinase B (TrkB) signaling pathway. **Alarin** is suggested to interact with the TrkB receptor, leading to the activation of downstream ERK and AKT signaling pathways.



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**Alarin** activates the TrkB-mTOR signaling pathway.

## PI3K/Akt Signaling Pathway in Glucose Metabolism



**Alarin** plays a role in glucose homeostasis by stimulating glucose uptake in muscle tissues through the activation of the Akt signaling pathway.[2] This pathway is crucial for insulinmediated glucose transport.



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**Alarin**'s role in the PI3K/Akt pathway for glucose uptake.

# **Experimental Protocols**

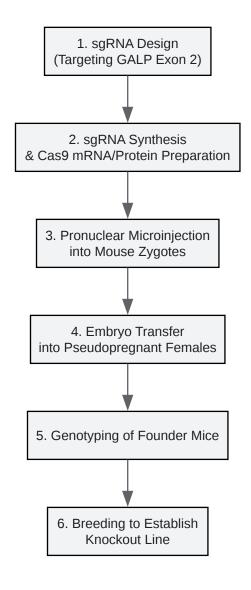
## I. Generation of Alarin/GALP Knockout Mice

Two primary methods for generating knockout mice are CRISPR/Cas9-mediated gene editing and homologous recombination in embryonic stem (ES) cells.

This protocol outlines the generation of a constitutive knockout of the GALP gene, which will also ablate the production of **Alarin**.

Workflow:





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CRISPR/Cas9 workflow for generating **Alarin**/GALP KO mice.

#### **Detailed Methodology:**

- · sgRNA Design:
  - Target Selection: To ensure a complete knockout of both GALP and Alarin, target a critical early exon. Exon 2 of the mouse GALP gene contains the translation start site and is an ideal target.[6]
  - Design Tools: Use online tools such as CRISPOR or the Broad Institute's GPP Web Portal to design single guide RNAs (sgRNAs) with high on-target scores and low off-target



potential.

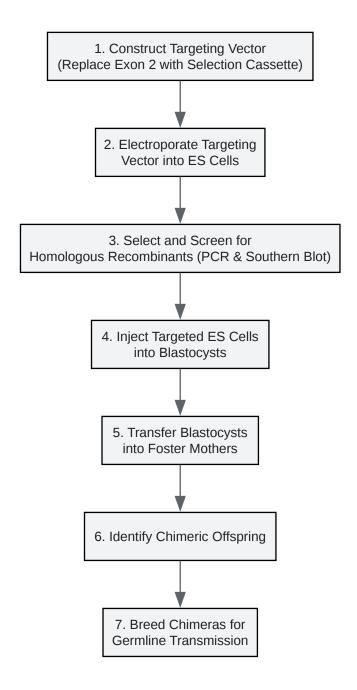
- Validation: It is recommended to validate the cleavage efficiency of the selected sgRNAs in vitro or in a cell line before proceeding to microinjection.[9]
- Preparation of sgRNA and Cas9:
  - Synthesize the designed sgRNAs using in vitro transcription kits.
  - Prepare either Cas9 mRNA by in vitro transcription or use commercially available purified Cas9 protein. The use of Cas9 protein as a ribonucleoprotein (RNP) complex with the sgRNA is often preferred for higher efficiency and reduced off-target effects.
- Pronuclear Microinjection:
  - Harvest fertilized zygotes from superovulated female mice (e.g., C57BL/6J strain).
  - Microinject the sgRNA and Cas9 mRNA/protein into the pronucleus of the zygotes.
- Embryo Transfer:
  - Surgically transfer the microinjected embryos into the oviducts of pseudopregnant recipient female mice.
- Genotyping of Founder (F0) Mice:
  - After birth, obtain tail biopsies from the pups for genomic DNA extraction.
  - Use PCR with primers flanking the target site, followed by Sanger sequencing or restriction fragment length polymorphism (RFLP) analysis, to identify founders carrying insertions or deletions (indels) that result in a frameshift mutation.
- Establishment of the Knockout Line:
  - Breed founder mice with wild-type mice to generate F1 heterozygotes.
  - Sequence the mutated allele in the F1 generation to confirm the specific mutation and ensure germline transmission.



 Intercross heterozygous F1 mice to obtain homozygous knockout (KO), heterozygous (Het), and wild-type (WT) littermates for phenotypic analysis.

This method allows for precise gene targeting and is considered the gold standard for creating complex genetic modifications.

#### Workflow:



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Homologous recombination workflow for generating **Alarin**/GALP KO mice.

#### Detailed Methodology:

- Targeting Vector Construction:
  - Design a targeting vector to replace exon 2 of the GALP gene with a positive selection cassette (e.g., a neomycin resistance gene, neo).[6][10]
  - The vector should contain 5' and 3' homology arms (several kilobases in length) that are homologous to the genomic regions flanking exon 2.
  - A negative selection marker (e.g., diphtheria toxin A, DTA, or thymidine kinase, tk) can be included outside the homology arms to select against random integration.[11]
- ES Cell Culture and Transfection:
  - Culture mouse ES cells (e.g., from a 129S6/SvEvTac background) on a feeder layer of mouse embryonic fibroblasts (MEFs) to maintain pluripotency.
  - Linearize the targeting vector and introduce it into the ES cells via electroporation.
- Selection and Screening of Targeted ES Cell Clones:
  - Select for ES cells that have incorporated the vector by adding the appropriate antibiotic (e.g., G418 for the neo cassette) to the culture medium.
  - Screen resistant clones by PCR and Southern blotting to identify those that have undergone successful homologous recombination.[13]
- Generation of Chimeric Mice:
  - Inject the correctly targeted ES cells into the blastocoel of 3.5-day-old blastocysts from a different mouse strain (e.g., C57BL/6J, which has a different coat color for easy identification of chimerism).[10]
  - Surgically transfer the injected blastocysts into the uteri of pseudopregnant foster mothers.



- · Breeding for Germline Transmission:
  - The resulting chimeric offspring (identified by their mixed coat color) are bred with wildtype mice of the blastocyst donor strain (e.g., C57BL/6J).
  - Offspring with a coat color derived from the ES cells carry the targeted allele, indicating germline transmission.
  - Genotype these offspring to confirm the presence of the knockout allele.
  - Intercross heterozygous mice to generate homozygous knockout animals.

## II. Phenotypic Analysis of Alarin/GALP Knockout Mice

A comprehensive phenotypic analysis should be performed to characterize the effects of **Alarin** deficiency.

- · Body Weight and Composition:
  - Monitor body weight weekly from weaning to adulthood under both standard chow and high-fat diet conditions.
  - Analyze body composition (fat mass and lean mass) using techniques like EchoMRI or DEXA scan.
- Food and Water Intake:
  - Measure daily food and water consumption using metabolic cages.
- Glucose Homeostasis:
  - Glucose Tolerance Test (GTT):
    - Fast mice for 4-6 hours.[14]
    - Administer a glucose bolus (1-2 g/kg body weight) either orally (OGTT) or via intraperitoneal injection (IPGTT).[14][15]



- Measure blood glucose levels from tail vein blood at 0, 15, 30, 60, 90, and 120 minutes post-injection using a glucometer.[4]
- Insulin Tolerance Test (ITT):
  - Administer insulin (0.75-1.0 U/kg body weight) via intraperitoneal injection.
  - Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.
- Hormone Level Measurement:
  - Collect blood samples to measure serum levels of reproductive hormones.
  - Luteinizing Hormone (LH): Use a sensitive enzyme-linked immunosorbent assay (ELISA)
     for measurement in small volumes of mouse serum or whole blood.[16][17]
  - Measure other relevant hormones such as follicle-stimulating hormone (FSH), testosterone, and estradiol.
- Fertility Assessment:
  - Set up breeding pairs of homozygous knockout, heterozygous, and wild-type mice.
  - Monitor time to first litter, litter size, and pup survival rate.
- General Health and Neurological Screen:
  - Perform a battery of simple tests to assess general health, reflexes (e.g., righting, corneal), and basic sensory and motor functions.
- Anxiety-like Behavior:
  - Utilize tests such as the elevated plus maze and the open field test to assess anxiety levels and exploratory behavior.
- Depression-like Behavior:
  - Employ the forced swim test and the tail suspension test to evaluate behavioral despair.



## Conclusion

The generation and thorough characterization of **Alarin** knockout mouse models are indispensable for a deeper understanding of this peptide's role in health and disease. The protocols and application notes provided herein offer a comprehensive guide for researchers to create these valuable models and investigate the multifaceted functions of **Alarin**. The resulting insights may pave the way for novel therapeutic strategies targeting metabolic and reproductive disorders.

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